6-(1h-Imidazol-1-yl)nicotinaldehyde

Description

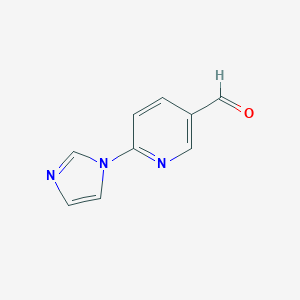

Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCHSEPOEYRTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111205-03-9 | |

| Record name | 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(1H-Imidazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Properties

This compound, also known as 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde, is a solid with a melting point of 136-137.5 °C.[1] Its chemical structure features a pyridine ring substituted with an imidazole group at the 6-position and a formyl group at the 3-position. The molecular formula of the compound is C9H7N3O.

A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 111205-03-9 | [1] |

| Molecular Formula | C9H7N3O | [1] |

| Molecular Weight | 173.17 g/mol | Calculated |

| Melting Point | 136-137.5 °C | [1] |

| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.08 ± 0.10 | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 173.058911855 | [1] |

| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the nucleophilic substitution of a halogenated nicotinaldehyde derivative with imidazole.

Experimental Protocol:

A common synthetic route involves the reaction of a starting material such as 6-bromonicotinaldehyde, 6-chloronicotinaldehyde, or 2-fluoro-5-formylpyridine with 1H-imidazole.[1] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution.

Detailed Steps:

-

To a solution of the halogenated nicotinaldehyde (e.g., 6-bromonicotinaldehyde) in N,N-dimethylformamide, add 1H-imidazole and potassium carbonate.

-

Heat the reaction mixture at 100 °C for 16 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then isolated and purified. Purification can be achieved through techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

The logical workflow for the synthesis is depicted in the following diagram:

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and imidazole rings, as well as the aldehyde proton. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm). The aromatic protons would appear in the range of 7-9 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal (around 190 ppm). The carbons of the aromatic rings would appear in the region of 110-160 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. Absorptions corresponding to C=N and C=C stretching of the aromatic rings would also be present in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.17 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the bond between the pyridine and imidazole rings.

Potential Biological Activity

The biological activity of this compound has not been extensively reported. However, the imidazole and nicotinaldehyde moieties are present in numerous biologically active compounds. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including as inhibitors of the urease enzyme.[2][3][4] Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[3] Therefore, it is plausible that this compound could exhibit urease inhibitory activity.

The general mechanism of urease inhibition by imidazole-containing compounds often involves the coordination of the imidazole nitrogen to the nickel ions in the active site of the enzyme. This interaction can block the substrate (urea) from accessing the active site, thereby inhibiting the enzyme's function.

A simplified representation of this potential interaction is shown below.

Further experimental studies are required to validate this hypothesis and to fully elucidate the biological activity profile and any associated signaling pathways of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: 6-(1H-Imidazol-1-yl)nicotinaldehyde (CAS: 111205-03-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-Imidazol-1-yl)nicotinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole group and an aldehyde functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, likely as a versatile building block for the synthesis of more complex molecules. This document provides a concise overview of its known chemical properties and a general synthesis protocol.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 111205-03-9 | [1][2] |

| Molecular Formula | C₉H₇N₃O | [2] |

| Molecular Weight | 173.17 g/mol | N/A |

| Melting Point | 136-137.5 °C | [2] |

| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [2] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.08 ± 0.10 | [2] |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | [2] |

Synthesis

General Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below, based on established chemical principles for similar compounds.

Reaction:

A halo-substituted nicotinaldehyde (e.g., 6-chloronicotinaldehyde or 6-bromonicotinaldehyde) is reacted with imidazole in the presence of a base and a suitable solvent.

Reagents and Materials:

-

6-Halonicotinaldehyde (e.g., 6-chloronicotinaldehyde)

-

Imidazole

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 6-halonicotinaldehyde in N,N-dimethylformamide, add imidazole and potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General synthesis workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, Kᵢ, or in vivo efficacy data) for this compound. Furthermore, no specific signaling pathways involving this compound have been elucidated.

The imidazole and pyridine moieties are common pharmacophores found in a wide range of biologically active molecules. Therefore, it is plausible that this compound could serve as a scaffold or intermediate in the synthesis of compounds with potential therapeutic activities. However, without experimental data, any discussion of its biological role remains speculative.

Conclusion

This technical whitepaper provides a summary of the currently available information on this compound (CAS: 111205-03-9). While its fundamental chemical properties and a general synthesis route are known, there is a notable absence of published data regarding its specific biological activities and mechanisms of action. This knowledge gap presents an opportunity for further research to explore the potential of this compound in drug discovery and other scientific disciplines. Researchers are encouraged to use the provided information as a foundation for designing and conducting novel investigations into the properties and applications of this molecule.

References

An In-Depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinaldehyde: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1H-Imidazol-1-yl)nicotinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole and an aldehyde group. This unique molecular architecture makes it a valuable building block in medicinal chemistry and materials science. While extensive biological data on this specific molecule is not widely published, its structural motifs are present in numerous bioactive compounds, suggesting its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the biological significance of related compounds and outlines relevant experimental protocols for its synthesis and potential biological evaluation, offering a foundational resource for researchers in drug discovery and chemical synthesis.

Molecular Structure and Chemical Properties

This compound, with the CAS number 111205-03-9, possesses the molecular formula C₉H₇N₃O.[1] Its structure consists of a pyridine ring at its core. An imidazole ring is attached at the 6-position of the pyridine, and an aldehyde (formyl) group is located at the 3-position.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | [1] |

| Molecular Weight | 173.17 g/mol | |

| CAS Number | 111205-03-9 | [1] |

| Melting Point | 136-137.5 °C | [1] |

| Boiling Point (Predicted) | 386.7 ± 27.0 °C | [1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.08 ± 0.10 | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | [1] |

Synthesis Protocols

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on the pyridine ring with imidazole. Several methods have been reported, primarily utilizing precursors like 6-chloro, 6-bromo, or 6-fluoronicotinaldehyde.

Synthesis from 6-Halonicotinaldehyde

A common and effective method for the synthesis of this compound involves the reaction of a 6-halonicotinaldehyde with imidazole in the presence of a base.

Experimental Protocol:

-

Reactants:

-

6-chloronicotinaldehyde (or 6-bromonicotinaldehyde)

-

1H-Imidazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 6-chloronicotinaldehyde in DMF, add 1H-Imidazole and potassium carbonate.

-

Heat the reaction mixture at 100 °C for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

The following diagram illustrates the general workflow for this synthesis.

Potential Applications in Drug Discovery

While direct biological studies on this compound are limited, its core structure is a key pharmacophore in many biologically active molecules. The imidazole and pyridine moieties are prevalent in compounds targeting a range of diseases, particularly cancer.

Derivatives of similar structures, such as those containing an imidazo[1,2-a]pyridine core, have been investigated as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, compounds with a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline skeleton have shown significant inhibitory activity against PI3Kα (Phosphatidylinositol 3-kinase alpha), a critical enzyme in cell growth and survival pathways.

The diagram below depicts a simplified representation of the PI3K/AKT signaling pathway, which is a common target for anticancer drugs that share structural similarities with the topic compound.

Given its structural features, this compound serves as an excellent starting material for the synthesis of libraries of compounds to be screened for various biological activities, including but not limited to:

-

Kinase Inhibitors: The imidazole-pyridine scaffold can be elaborated to target the ATP-binding sites of various kinases.

-

Enzyme Inhibitors: The aldehyde functionality provides a reactive handle for the synthesis of enzyme inhibitors, for example, through the formation of Schiff bases or other covalent modifications.

-

Receptor Ligands: The nitrogen atoms in the imidazole and pyridine rings can act as hydrogen bond acceptors, facilitating interactions with biological receptors.

Conclusion

This compound is a synthetically accessible and versatile molecule. While it may not be an end-product therapeutic itself, its chemical properties and structural motifs make it a compound of significant interest for medicinal chemists and drug development professionals. Its utility as a scaffold for the creation of more complex, biologically active molecules is evident from the literature on related compounds. This technical guide provides the foundational knowledge of its structure, properties, and synthesis, which is essential for leveraging its potential in the design and development of next-generation therapeutics. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: Spectral and Synthetic Profile of 6-(1H-Imidazol-1-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for 6-(1H-imidazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public literature, this guide combines verified physical data with predicted spectral information derived from structurally analogous molecules.

Physicochemical Properties

Basic physicochemical data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 111205-03-9 | [1][2] |

| Molecular Formula | C₉H₇N₃O | [1][2] |

| Exact Mass | 173.0589 g/mol | [1] |

| Melting Point | 136-137.5 °C | [1] |

Predicted Spectral Data

The following spectral data has been predicted based on the analysis of structurally similar compounds, including various substituted nicotinaldehydes and imidazoles. These tables provide expected chemical shifts and absorption bands to aid in the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Provisional Assignment |

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~9.1 | d | 1H | Pyridine H-2 |

| ~8.5 | s | 1H | Imidazole H-2 |

| ~8.3 | dd | 1H | Pyridine H-4 |

| ~7.8 | s | 1H | Imidazole H-5 |

| ~7.6 | d | 1H | Pyridine H-5 |

| ~7.2 | s | 1H | Imidazole H-4 |

| Predicted in a solvent such as CDCl₃ or DMSO-d₆. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~155 | Pyridine C-6 |

| ~152 | Pyridine C-2 |

| ~138 | Pyridine C-4 |

| ~136 | Imidazole C-2 |

| ~131 | Pyridine C-3 |

| ~130 | Imidazole C-5 |

| ~118 | Imidazole C-4 |

| ~110 | Pyridine C-5 |

| Predicted in a solvent such as CDCl₃ or DMSO-d₆. |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 173.0589 | [M]⁺ |

| 144 | [M-CHO]⁺ |

| 117 | [M-C₂H₂N₂]⁺ |

| Fragmentation patterns are predicted and may vary based on ionization technique. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3150 | Weak | C-H stretch (Imidazole ring) |

| ~3030-3080 | Weak | C-H stretch (Pyridine ring) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700-1715 | Strong | C=O stretch (Aldehyde) |

| ~1580-1605 | Medium-Strong | C=C and C=N stretching (Pyridine and Imidazole rings) |

| ~1450-1550 | Medium | Ring skeletal vibrations |

| ~1380-1420 | Medium | In-plane C-H bending |

| ~1100-1200 | Strong | C-N stretch |

| ~800-850 | Strong | Out-of-plane C-H bending |

| Spectrum predicted for a solid sample (e.g., KBr pellet or ATR). |

Experimental Protocols

Synthesis of this compound

This protocol details a plausible method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

-

6-Chloronicotinaldehyde or 6-Bromonicotinaldehyde

-

Imidazole

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloronicotinaldehyde (1.0 equivalent) and imidazole (1.2 equivalents) in anhydrous DMF.

-

Add potassium carbonate (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[1]

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized product.

References

An In-depth Technical Guide to the Synthesis of 6-(1H-Imidazol-1-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde, a key building block in pharmaceutical research and development. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinaldehyde and imidazole. This document outlines the underlying chemical principles, provides a detailed experimental protocol, and presents relevant data in a structured format for ease of reference. The content is intended to equip researchers and professionals in drug development with the necessary information to effectively synthesize and utilize this important compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines a pyridine ring with an imidazole moiety, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functional group provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.[1][2] This guide details a reliable method for its preparation from commercially available starting materials.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinaldehyde with imidazole. In this reaction, the imidazole acts as a nucleophile, attacking the electron-deficient pyridine ring at the carbon atom bonded to the chlorine. The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the ring and the aldehyde group at the 3-position. The chlorine atom serves as a good leaving group, facilitating the substitution.

The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the N-H of imidazole, thereby increasing its nucleophilicity. A polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the reaction, which is often conducted at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound from 6-chloronicotinaldehyde.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloronicotinaldehyde | 23100-12-1 | C₆H₄ClNO | 141.55 |

| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | N/A | NaCl, H₂O | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

3.3. Reaction Setup Workflow

Caption: Experimental workflow for the synthesis of this compound.

3.4. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable amount of anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a reasonable concentration (e.g., 0.5 M).

-

Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas, such as nitrogen or argon.

-

Heating and Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[3] Maintain this temperature for 16 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual DMF and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

4.1. Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | 77.0 - 81.0 | Solid |

| This compound | C₉H₇N₃O | 173.17 | 136 - 137.5[3] | Solid |

4.2. Reaction Parameters

| Parameter | Value | Reference |

| Base | Potassium Carbonate | [3] |

| Solvent | N,N-Dimethylformamide | [3] |

| Temperature | 100 °C | [3] |

| Reaction Time | 16 hours | [3] |

Reaction Pathway Diagram

Caption: Synthesis of this compound via SNAr.

Safety Considerations

-

6-Chloronicotinaldehyde: Handle with care. It is an irritant. Avoid contact with skin and eyes.

-

Imidazole: Corrosive. Causes skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of this compound from 6-chloronicotinaldehyde via a nucleophilic aromatic substitution reaction is a robust and reliable method. The procedure outlined in this guide, utilizing potassium carbonate as a base in DMF at elevated temperatures, provides a clear pathway for obtaining this valuable synthetic intermediate. By following the detailed experimental protocol and adhering to the safety precautions, researchers can efficiently prepare this compound for further applications in drug discovery and development.

References

An In-Depth Technical Guide to 6-(1h-Imidazol-1-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1h-Imidazol-1-yl)nicotinaldehyde, a heterocyclic compound featuring both imidazole and pyridine moieties, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a consolidated overview of its known physical and chemical characteristics. However, it is important to note that detailed experimental protocols for its synthesis, purification, and comprehensive biological evaluation are not extensively documented in publicly accessible literature. This document summarizes the available data and highlights areas where further research is required to fully elucidate the properties and potential applications of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | --INVALID-LINK-- |

| Molecular Weight | 173.17 g/mol | --INVALID-LINK-- |

| CAS Number | 111205-03-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 136-137.5 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 386.7 ± 27.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | --INVALID-LINK-- |

| XLogP3 | 0.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 173.058911855 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 | --INVALID-LINK-- |

| Synonyms | 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde, 6-imidazol-1-ylpyridine-3-carbaldehyde | --INVALID-LINK-- |

Synthesis and Purification

A plausible synthetic route is the reaction of a 6-halonicotinaldehyde (such as 6-chloro- or 6-bromonicotinaldehyde) with imidazole. One source suggests the following general conditions: reaction of 6-chloronicotinaldehyde with imidazole in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 100 °C for 16 hours.[1]

Purification: Purification of the crude product is likely achieved through standard techniques such as silica gel column chromatography. However, specific details regarding the solvent system and other parameters are not documented.

Analytical Characterization

Comprehensive analytical data for this compound, including detailed NMR, IR, and mass spectrometry, are not available in the public domain. Researchers working with this compound would need to perform these analyses to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information regarding the biological activity of this compound. No studies detailing its effects on biological systems, its potential as a therapeutic agent, or its involvement in any signaling pathways have been identified in the reviewed literature. The imidazole and pyridine scaffolds are present in many biologically active molecules, suggesting that this compound could be of interest for biological screening.

Experimental Workflows and Logical Relationships

Due to the absence of detailed experimental protocols and biological studies, the creation of specific experimental workflow diagrams is not feasible at this time. However, a generalized workflow for the synthesis and subsequent biological screening can be conceptualized.

References

6-(1h-Imidazol-1-yl)nicotinaldehyde solubility and stability

An In-Depth Technical Guide: Solubility and Stability of 6-(1H-Imidazol-1-yl)nicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the solubility and stability of this compound is limited in publicly available literature. This guide provides a summary of known physicochemical properties and outlines standard experimental protocols and theoretical considerations for determining its solubility and stability based on its chemical structure and data from analogous compounds.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an imidazole group and an aldehyde functional group. Such structures are of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both imidazole and pyridine scaffolds. A thorough understanding of the compound's physicochemical properties, particularly solubility and stability, is critical for its successful development. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1][2]

This technical guide details the known properties of this compound and provides comprehensive, standardized protocols for systematically evaluating its aqueous solubility and stability under various stress conditions.

Physicochemical Properties

The fundamental physicochemical properties of a compound are essential for predicting its behavior. The table below summarizes the available data for this compound. It is important to note that many of these values are predicted through computational models and await experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₇N₃O | --- | [3] |

| Molecular Weight | 173.17 g/mol | --- | [4] |

| CAS Number | 111205-03-9 | --- | [3] |

| Melting Point | 136-137.5 °C | Experimental | [3] |

| Boiling Point | 386.7 ± 27.0 °C | Predicted | [3] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 4.08 ± 0.10 | Predicted | [3] |

| XLogP3 | 0.4 | Predicted | [3] |

| Hydrogen Bond Donors | 0 | Calculated | [3] |

| Hydrogen Bond Acceptors | 3 | Calculated | [3] |

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and suitability for formulation.[5] The presence of both a basic pyridine nitrogen and an imidazole ring suggests that the aqueous solubility of this compound will be pH-dependent.[6][7] The predicted XLogP3 of 0.4 indicates a relatively hydrophilic nature, suggesting moderate to good aqueous solubility.

Expected Solubility Behavior

-

pH-Dependence: The imidazole and pyridine moieties are basic. In acidic conditions, these nitrogen atoms will be protonated, forming cationic species that are generally more soluble in water. Therefore, solubility is expected to be higher at a lower pH.[6]

-

Solvent Compatibility: The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Imidazole itself is highly soluble in polar solvents.[7][8]

Quantitative Solubility Data

Quantitative experimental data is not currently available. The following table is a template for presenting results from solubility assays.

| Solvent / Medium | Solubility Type | Incubation Time | Temperature (°C) | Solubility (µg/mL) |

| Water | Thermodynamic | 24 h | 25 | Data not available |

| PBS (pH 7.4) | Thermodynamic | 24 h | 25 | Data not available |

| 0.1 M HCl (pH 1.2) | Thermodynamic | 24 h | 25 | Data not available |

| PBS (pH 7.4) | Kinetic | 2 h | 25 | Data not available |

| DMSO | --- | --- | --- | Freely Soluble |

| Methanol | --- | --- | --- | Data not available |

Experimental Protocol: Kinetic and Thermodynamic Solubility Assay

This protocol outlines the shake-flask method, a common technique for determining both kinetic and thermodynamic solubility.[1][9]

Objective: To determine the solubility of this compound in various aqueous buffers.

Materials:

-

Test compound (solid powder)

-

10 mM stock solution of the compound in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M HCl

-

Multi-well filter plates (e.g., Millipore Multiscreen)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Orbital shaker

Methodology:

-

Preparation of Calibration Curve: Prepare a series of known concentrations of the compound in the assay buffer (mixed with a small, consistent percentage of DMSO) to establish a standard curve for quantification.

-

For Thermodynamic Solubility: a. Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., water, PBS). b. Seal the vials and place them on an orbital shaker. c. Incubate at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[1][10] d. After incubation, filter the samples using a multi-well filter plate to remove undissolved solid.

-

For Kinetic Solubility: a. Add a small volume of the 10 mM DMSO stock solution to the aqueous buffer in a multi-well plate.[5] b. Seal the plate and shake for a shorter duration (e.g., 2 hours) at 25°C.[1] c. Filter the samples to remove any precipitate that has formed.

-

Quantification: a. Analyze the clear filtrate from both thermodynamic and kinetic experiments using a validated HPLC-UV or UV-Vis spectroscopy method. b. Determine the concentration of the dissolved compound by comparing the results against the pre-established calibration curve. c. Report the final solubility in µg/mL or µM.

Caption: Workflow for Determining Solubility.

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate its decomposition.[11] The aldehyde group in this compound is a potential liability, as aldehydes are susceptible to oxidation to carboxylic acids.

Potential Degradation Pathways

-

Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions, although the core heterocyclic rings are generally stable.

-

Oxidation: The aldehyde functional group is prone to oxidation, which could be initiated by atmospheric oxygen, peroxides, or metal ions. This would convert the aldehyde to the corresponding carboxylic acid, 6-(1H-imidazol-1-yl)nicotinic acid.

-

Photodegradation: Aromatic systems and compounds with conjugated double bonds can be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds and induce degradation.

Forced Degradation Data

Quantitative experimental data is not currently available. The following table is a template for presenting results from a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.[12]

| Stress Condition | Reagent / Parameters | Time | Temperature | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 h | RT | Data not available | Data not available |

| Thermal | Solid State | 48 h | 80°C | Data not available | Data not available |

| Photolytic | Solid State, ICH Q1B Option 2 | --- | RT | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

-

Test compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Photostability chamber, temperature-controlled oven

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities and degradants. A gradient method is often required.[13] The method must be validated for its stability-indicating properties.[14]

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in an appropriate solvent.

-

Stress Conditions: [11]

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60-80°C and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the sample before injection.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Treat as in the acid hydrolysis protocol.

-

Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature and monitor over time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Also, heat a solution of the compound.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC-PDA method.

-

Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

-

Use the PDA detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks, which aids in structural elucidation.

-

Caption: Workflow for Forced Degradation Studies.

Caption: Key Factors Influencing Compound Stability.

Conclusion

While specific experimental data for this compound remains to be published, its chemical structure provides valuable insights into its likely physicochemical properties. The compound is predicted to be a relatively hydrophilic molecule with pH-dependent aqueous solubility. The presence of an aldehyde group represents a potential liability for oxidative degradation. The comprehensive protocols for solubility and stability testing outlined in this guide provide a clear and robust framework for researchers to thoroughly characterize this compound. The resulting data will be indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and enabling further progression in the drug discovery pipeline.

References

- 1. enamine.net [enamine.net]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 6-(1H-iMidazol-1-yl)picolinaldehyde | 1314912-65-6 [m.chemicalbook.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of imidazole-based aldehydes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and insights into the biological significance of these compounds.

Discovery and Historical Milestones

The journey of imidazole-based aldehydes is intrinsically linked to the discovery of the imidazole ring itself. The first synthesis of the parent imidazole molecule was reported in 1858 by the German chemist Heinrich Debus.[1][2][3] He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form what was then named "glyoxaline."[1][2] This reaction, while groundbreaking, often resulted in low yields.[1][3]

A significant advancement came in 1882 with the work of Bronisław Radziszewski, who expanded on Debus's findings. The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to produce substituted imidazoles.[4][5] This method laid the groundwork for the synthesis of a wide variety of C-substituted imidazoles, including those with aldehyde functionalities.[4]

While the precise first synthesis of specific imidazole aldehydes like imidazole-4-carboxaldehyde is not clearly documented as a singular historical event, their preparation became feasible through the application and refinement of these foundational synthetic strategies. For instance, methods for synthesizing 2-formyl imidazole include the oxidation of 2-hydroxymethyl imidazole and the formylation of a protected imidazole. The development of various synthetic routes has been crucial for accessing these compounds for further study and application in medicinal chemistry.[6][7]

Key Synthetic Methodologies and Experimental Protocols

A variety of methods have been developed for the synthesis of imidazole-based aldehydes. Below are detailed protocols for the preparation of several key examples.

Synthesis of 1H-Imidazole-2-carboxaldehyde

This method involves the formylation of an appropriately protected 2-imidazolelithium reagent. An alternative approach is the oxidation of 2-(hydroxymethyl)imidazole. A detailed, optimized procedure reported in Organic Syntheses involves a multi-step process starting from imidazole.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1H-Imidazole-2-carboxaldehyde has been published in Organic Syntheses. The process involves the reaction of 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride with concentrated hydrochloric acid under reflux, followed by a series of extraction and purification steps.

-

Reaction: A solution of 19.1 g (0.05 mol) of dry 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride in 200 mL of concentrated hydrochloric acid is refluxed for 22 hours.

-

Work-up: The mixture is cooled, and the precipitated benzoic acid is removed by filtration. The filtrate is evaporated, and the residue is treated with 95% ethyl alcohol to precipitate ethylenediamine dihydrochloride, which is also removed by filtration.

-

Purification: The final product, imidazole-2-carboxaldehyde, is obtained after further purification steps.

Synthesis of 1H-Imidazole-4-carboxaldehyde

One common method for the synthesis of 1H-imidazole-4-carboxaldehyde is the oxidation of 1,4-hydroxymethylimidazole using manganese dioxide.[8]

Experimental Protocol: [8]

-

Reaction: 25.1g (0.254mol) of 1,4-hydroxymethylimidazole is dissolved in 250g of methanol. This solution is added to a reaction vessel with 125g (1.43mol) of manganese dioxide. The oxidation is carried out at 40°C for 6 hours.

-

Work-up: After the reaction, the mixture is cooled to 25°C, and the manganese dioxide is filtered off. The collected manganese dioxide is washed twice with 50g of methanol at room temperature.

-

Isolation: The filtrate and washings are combined and distilled under vacuum to remove a significant portion of the methanol. The resulting slurry is cooled to 20°C to allow for crystallization.

-

Purification: The precipitated crystals are filtered and dried to yield 1H-imidazole-4-carboxaldehyde.

Synthesis of 2-Substituted 4-Chloro-5-formylimidazoles

These compounds are important intermediates in the synthesis of pharmaceuticals. A common route involves the Vilsmeier-Haack reaction.

Experimental Protocol:

A general procedure involves the reaction of an N-substituted-2-aminoacetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

-

Vilsmeier Reagent Preparation: Phosphorus oxychloride is added to a solvent, and then the N-substituted-2-aminoacetamide is introduced.

-

Reaction: The mixture is heated, and then N,N-dimethylformamide (DMF) is added. The reaction is maintained at an elevated temperature.

-

Work-up and Purification: After the reaction is complete, a standard work-up procedure involving extraction and purification yields the desired 2-substituted 4-chloro-5-formylimidazole.

Quantitative Data on Imidazole-Based Aldehyde Synthesis

The following tables summarize key quantitative data from various synthetic methods for imidazole-based aldehydes.

| Imidazole Aldehyde | Starting Material(s) | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference(s) |

| 1H-Imidazole-2-carboxaldehyde | 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride | conc. HCl, reflux | Not specified in abstract | 190-204 | Organic Syntheses |

| 1H-Imidazole-4-carboxaldehyde | 1,4-hydroxymethylimidazole | MnO₂, methanol, 40°C | ~91% | Not specified | [8] |

| 2-Butyl-4-chloro-5-formylimidazole | Glycine, methyl pentanimidate | Vilsmeier reaction with triflate catalyst | 70-75% | Not specified | [9] |

| 2,4,5-Trisubstituted Imidazoles | 1,2-Diketones, Aldehydes, NH₄OAc | Microwave irradiation | 80-99% | Varies | [1] |

| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | DDs, primary amines, aldehydes | Microwave irradiation | 31-80% | 47-49 | [10] |

| Imidazole Aldehyde | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference(s) |

| 1H-Imidazole-2-carboxaldehyde | 13.60 (s, 1H), 9.64 (s, 1H), 7.42 (s, 2H) | 181.66, 146.09 | DMSO-d₆ | [11] |

| 1H-Imidazole-4-carboxaldehyde | 9.74 (s, 1H), 7.99 (s, 1H), 7.94 (s, 1H) | 184.46, 139.44, 134.9, 129.5 | DMSO | Guidechem |

| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 7.63 (s, 1H), 7.44 (m, 3H), 7.27 (m, 2H), 4.15 (q, 2H), 2.58 (s, 3H), 1.13 (t, 3H) | 160.1, 147.7, 140.0, 137.1, 128.89, 128.86, 126.3, 120.3, 60.4, 15.2, 14.0 | CDCl₃ | [10] |

Visualizing Synthetic and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways involving imidazole-based aldehydes.

Synthetic Pathways

Caption: General synthetic routes to imidazole derivatives.

Biological Pathways

While specific signaling cascades initiated by imidazole-based aldehydes are not well-documented, imidazole-4-acetaldehyde is a known intermediate in the metabolic breakdown of histamine.

Caption: Metabolic pathway of histamine involving imidazole-4-acetaldehyde.

Biological Significance and Applications

Imidazole-based aldehydes, particularly imidazole-4-acetaldehyde, play a role in key metabolic processes. Imidazole-4-acetaldehyde is a naturally occurring metabolite formed from the breakdown of histamine by the enzyme diamine oxidase.[12][13] It is subsequently oxidized to imidazole-4-acetic acid by aldehyde dehydrogenase.[12] This pathway is crucial for the inactivation of histamine in biological systems.[12]

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[6][7] Consequently, derivatives of imidazole, including aldehydes, are of significant interest in medicinal chemistry. They serve as versatile building blocks for the synthesis of more complex pharmaceutical compounds.[7] For example, 2-substituted 4-chloro-5-formylimidazole is a key intermediate in the production of the antihypertensive drug losartan.

Furthermore, the reactivity of the aldehyde group makes these compounds useful as enzyme inhibitors and as probes for studying biological processes.[14] For instance, imidazole itself can act as a competitive inhibitor of certain enzymes, and the aldehyde functionality can be exploited to design more specific inhibitors.[15] The study of how plant aldehyde dehydrogenases metabolize various imidazole carboxaldehydes provides insight into their potential role in detoxification pathways.[12][16]

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. 1H-Imidazole-5-acetaldehyde | C5H6N2O | CID 150841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazole-2-carboxaldehyde(10111-08-7) 1H NMR [m.chemicalbook.com]

- 12. Imidazole-4-acetaldehyde - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Imidazole - Wikipedia [en.wikipedia.org]

- 15. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinaldehyde and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(1H-imidazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry. While direct biological activity data for this specific molecule is limited in publicly accessible literature, this document explores its synthesis and the extensive research into its structural analogs. This guide focuses on the synthesis, biological activities, and experimental protocols related to these analogs, which have shown potential as inhibitors of various key biological targets, including phosphoinositide 3-kinase (PI3K), proprotein convertase subtilisin/kexin type 9 (PCSK9), 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase), and TANK-binding kinase 1 (TBK1). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundation for further investigation and the design of novel therapeutic agents.

Core Compound: this compound

This compound is a pyridine derivative characterized by an imidazole ring substituted at the 6-position and an aldehyde group at the 3-position. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 111205-03-9 |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| Melting Point | 136-137.5 °C |

| Boiling Point | 386.7±27.0 °C (Predicted) |

| pKa | 4.08±0.10 (Predicted) |

| XLogP3 | 0.4 |

| Canonical SMILES | C1=CC(=NC=C1C=O)N2C=CN=C2 |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the nucleophilic substitution of a halogenated nicotinaldehyde with imidazole.

General Experimental Protocol: Nucleophilic Aromatic Substitution

A mixture of a 6-halonicotinaldehyde (e.g., 6-bromonicotinaldehyde or 6-chloronicotinaldehyde) (1 equivalent), 1H-imidazole (1-1.5 equivalents), and a base such as potassium carbonate or sodium t-butanolate (2-3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography. In some procedures, a copper(I) iodide catalyst is employed to facilitate the reaction.[1]

Synthetic scheme for this compound.

Structural Analogs and Their Biological Activities

While the biological activity of this compound is not extensively documented, a number of its structural analogs, particularly those with more complex fused ring systems, have been synthesized and evaluated for their potential as therapeutic agents. These analogs have shown inhibitory activity against several important enzymes.

Imidazo[1,2-a]pyridine-based Analogs as PI3Kα Inhibitors

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[2]

| Compound | Target | IC₅₀ (nM) | Cell Lines with Submicromolar Activity |

| 13k | PI3Kα | 1.94 | HCC827, A549, SH-SY5Y, HEL, MCF-7 |

Data extracted from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as anticancer agents.[2]

Inhibition of the PI3K/AKT pathway by imidazo[1,2-a]pyridine analogs.

Diimidazole Analogs as PCSK9 and HMG-CoA Reductase Inhibitors

Diimidazole analogs have been investigated as dual inhibitors of PCSK9 and HMG-CoA reductase, two key targets in cholesterol metabolism.[3]

| Compound | Target | IC₅₀ (µM) |

| Dim2 | PCSK9-LDLR Interaction | 1.99 ± 1.65 |

| Dim3 | PCSK9-LDLR Interaction | 0.009 ± 0.01 |

| Dim16 | PCSK9-LDLR Interaction | 0.0008 ± 0.001 |

| Dim2 | HMG-CoA Reductase | 40.48 ± 15.24 |

| Dim16 | HMG-CoA Reductase | 146.8 ± 75.09 |

| Dim21 | HMG-CoA Reductase | 38.4 ± 12.71 |

| Dim22 | HMG-CoA Reductase | 36.21 ± 5.98 |

Data from a study on diimidazole analogues as dual PCSK9/HMG-CoAR inhibitors.[3]

Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors

Derivatives based on a 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.[4]

| Compound | Target | IC₅₀ (nM) |

| 15y | TBK1 | 0.2 |

| BX795 (Control) | TBK1 | 7.1 |

| MRT67307 (Control) | TBK1 | 28.7 |

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative structural analog and for key biological assays.

Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

A general procedure for the synthesis of these analogs involves a multi-step process, often culminating in a Suzuki coupling reaction to link the imidazo[1,2-a]pyridine and quinazoline moieties.

References

- 1. PI3K (p110α[E545K]/p85α) Protocol [promega.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

Biological significance of the imidazole moiety in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have led to its incorporation into a vast array of clinically significant drugs. This technical guide provides a comprehensive overview of the biological significance of the imidazole moiety, focusing on its role in drug design, its interaction with biological targets, and the methodologies used to evaluate its therapeutic potential.

Physicochemical Properties and Biological Significance

The therapeutic versatility of the imidazole nucleus stems from its distinct electronic and structural features.[1][2] As a polar and ionizable aromatic compound, it can enhance the pharmacokinetic properties of drug candidates, addressing challenges related to solubility and bioavailability.[2][3]

-

Aromaticity and π-π Interactions: The imidazole ring is an aromatic system with a sextet of π-electrons, which contributes to its stability.[4][5] This aromaticity allows for π-π stacking interactions with biological targets such as proteins and nucleic acids.

-

Amphoteric Nature: Imidazole is amphoteric, meaning it can act as both an acid and a base.[4][6] The pKa of the conjugate acid is approximately 7, making it a relevant proton donor or acceptor at physiological pH.[7][8] This property is crucial for forming ionic interactions and hydrogen bonds within receptor binding pockets.

-

Hydrogen Bonding: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the sp2-hybridized nitrogen).[7] This dual capability allows for precise orientational binding to biological macromolecules, contributing to drug potency and selectivity.

-

Coordination with Metal Ions: The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring makes it an effective ligand for coordinating with various metal ions, such as zinc, iron, and copper.[9][10] This is a key feature in the mechanism of action of many imidazole-containing drugs that target metalloenzymes.[11]

Imidazole as a Pharmacophore in Diverse Therapeutic Areas

The imidazole moiety is a key pharmacophore in numerous drug classes, demonstrating a broad spectrum of biological activities including antifungal, anticancer, antihistaminic, and anti-inflammatory effects.[1][12][13]

Imidazole-containing drugs, such as clotrimazole, ketoconazole, and miconazole, form a significant class of azole antifungals.[6] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] The imidazole nitrogen (N3) binds to the heme iron atom of the cytochrome P450 enzyme, disrupting its function.[6][15]

The imidazole scaffold is present in a variety of anticancer drugs that act through diverse mechanisms.[11][16] Some imidazole derivatives function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7][17] Others have been shown to inhibit tubulin polymerization or act as G-quadruplex DNA stabilizers.[1] For instance, dacarbazine, an imidazole derivative, is an alkylating agent used in the treatment of melanoma.

Cimetidine, a landmark drug in the treatment of peptic ulcers, features an imidazole ring that is crucial for its activity as a histamine H2 receptor antagonist.[8] By blocking the action of histamine on H2 receptors in the parietal cells of the stomach lining, these drugs reduce the secretion of gastric acid.[2][18]

Quantitative Bioactivity Data of Imidazole-Containing Drugs

The following tables summarize key quantitative data for representative imidazole-containing drugs across different therapeutic classes.

Table 1: Antifungal Activity of Imidazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | IC50 (nM) | Ki (nM) | Reference(s) |

| Clotrimazole | Candida albicans | 0.12 - 1 | - | - | [19] |

| Ketoconazole | Candida albicans | 0.01 - 1 | - | 3.6 | [19][20] |

| Miconazole | Candida albicans | 0.1 - 10 | - | - | [19] |

| Econazole | Candida albicans | 0.1 - 10 | - | - | [19] |

| Clotrimazole | CYP3A4 Inhibition | - | 180 | - | [21] |

| Ketoconazole | CYP3A4 Inhibition | - | - | 3.6 | [20] |

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (μM) | Target | Reference(s) |

| Compound 6 | HCT-15 | 0.2 | Tubulin | [11] |

| Compound 7 | HeLa | 0.1 | Tubulin | [11] |

| Purine 46 | MDA-MB-231 | 1.22 | EGFR | [11] |

| Purine 47 | A549 | 2.29 | EGFR | [11] |

| Compound II20 | Rectal Cancer | 1.1 | - | [22] |

| Compound II21 | Leukemia K562 | 0.9 | - | [22] |

| Compound II35 | MCF-7 | 3.73 | - | [22] |

| Compound II40 | A549 | 14.36 | - | [22] |

| Compound 23 | MDA-MB-231 | 20.5 | - | [9] |

| Compound 23 | IGR39 | 27.8 | - | [9] |

Table 3: Pharmacokinetic Parameters of Selected Imidazole Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |

| Ketoconazole | Variable | 99 | 8 | Hepatic (CYP3A4) |

| Cimetidine | 60-70 | 15-25 | 2 | Hepatic |

| Losartan | ~33 | >98 | 2 (parent), 6-9 (metabolite) | Hepatic (CYP2C9, CYP3A4) |

| Clotrimazole | <0.5 (topical) | 90 | 3.5-5 | Hepatic |

Signaling Pathways Modulated by Imidazole-Containing Drugs

Histamine H2 receptor antagonists, such as cimetidine, block the Gs-protein coupled receptor pathway in gastric parietal cells. This prevents the activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). The ultimate effect is a decrease in the secretion of H+ ions into the gastric lumen.[12][18]

Certain imidazole-based anticancer agents act as EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for binding to the intracellular catalytic domain of the receptor. This prevents autophosphorylation and the activation of downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.[7][23][24]

Experimental Protocols

This protocol describes a common method for the synthesis of clotrimazole from (2-chlorophenyl)diphenylmethanol.

Materials:

-

(2-chlorophenyl)diphenylmethanol

-

Thionyl chloride (SOCl2)

-

Imidazole

-

Triethylamine

-

Acetonitrile

-

Toluene

-

Sodium hydroxide solution (10%)

-

Purified water

Procedure:

-

Chlorination of (2-chlorophenyl)diphenylmethanol:

-

Dissolve (2-chlorophenyl)diphenylmethanol in a suitable solvent such as toluene.

-

Slowly add thionyl chloride to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude (2-chlorophenyl)diphenylchloromethane. This intermediate can often be used in the next step without further purification.[25]

-

-

Condensation with Imidazole:

-

Dissolve imidazole and triethylamine in acetonitrile in a reaction vessel.[25]

-

Add the crude (2-chlorophenyl)diphenylchloromethane to the solution.

-

Heat the mixture to 50-60°C and stir for 4 hours.[25]

-

After the reaction is complete, cool the solution to -10 to -5°C and continue stirring for 5-6 hours to facilitate precipitation.[25]

-

Filter the precipitate and wash with cold acetonitrile, followed by purified water.[25]

-

Dry the resulting solid to obtain clotrimazole. Recrystallization from a suitable solvent like a mixture of toluene and isopropanol can be performed for further purification.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Imidazole-based test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the imidazole test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[26]

-

This protocol provides a general workflow for assessing the inhibitory potential of imidazole derivatives on major CYP450 isoforms using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

-

Imidazole test compounds

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4)

-

Acetonitrile (with internal standard) for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

Prepare an incubation mixture containing HLMs, phosphate buffer, and the imidazole test compound at various concentrations. Pre-incubate for 5-10 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the rate of metabolite formation in the presence and absence of the inhibitor.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the inhibition data against the inhibitor concentration and determine the IC50 value. If a more detailed analysis is required, determine the inhibition constant (Ki) through mechanism-based studies.[27]

-

Conclusion

The imidazole moiety is an exceptionally valuable pharmacophore in medicinal chemistry, endowed with a unique combination of physicochemical properties that enable it to interact effectively with a wide range of biological targets. Its presence in numerous approved drugs for diverse therapeutic areas underscores its significance. A thorough understanding of its structure-activity relationships, mechanisms of action, and pharmacokinetic profiles will continue to guide the rational design and development of novel, safer, and more efficacious imidazole-based therapeutic agents. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds, facilitating further research and innovation in this critical area of drug discovery.

References

- 1. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine receptor - Wikipedia [en.wikipedia.org]

- 3. ijrar.org [ijrar.org]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. jopir.in [jopir.in]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile - Google Patents [patents.google.com]

- 14. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 19. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]

- 20. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. mdpi.com [mdpi.com]

- 25. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]